

Nitroscanate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitroscanate

Cat. No.: B1679008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroscanate is a broad-spectrum anthelmintic agent utilized in veterinary medicine for the treatment of gastrointestinal nematode and cestode infections in canines and felines.[1][2] Believed to act as an uncoupler of oxidative phosphorylation within the mitochondria of parasitic worms, it disrupts the parasite's energy metabolism, leading to paralysis and death.[1][3] This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of **nitroscanate**, including detailed experimental methodologies and quantitative data to support further research and development.

Chemical Properties and Structure

Nitroscanate, with the IUPAC name 1-(4-isothiocyanatophenoxy)-4-nitrobenzene, is a synthetic compound belonging to the isothiocyanate class.[4] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Nitroscanate

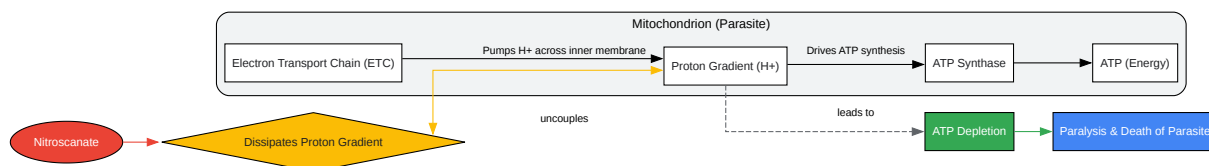
Identifier	Value
IUPAC Name	1-(4-isothiocyanatophenoxy)-4-nitrobenzene
CAS Number	19881-18-6
Molecular Formula	C ₁₃ H ₈ N ₂ O ₃ S
Canonical SMILES	<chem>C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[O-]</chem> INVALID-LINK--[O-]
InChI Key	SVMGVZLUIWGYPH-UHFFFAOYSA-N
Synonyms	Cantrodifene, Lopatol, CGA 23654

Table 2: Physicochemical Properties of Nitroscanate

Property	Value	Source
Molecular Weight	272.28 g/mol	
Melting Point	110 °C	
Solubility	Soluble in DMSO. Limited information on aqueous solubility.	
LogP (Octanol-Water Partition Coefficient)	5.2	
Appearance	Solid powder	
Storage	Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term.	

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of **nitroscanate** is believed to be the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This process disrupts the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.



[Click to download full resolution via product page](#)

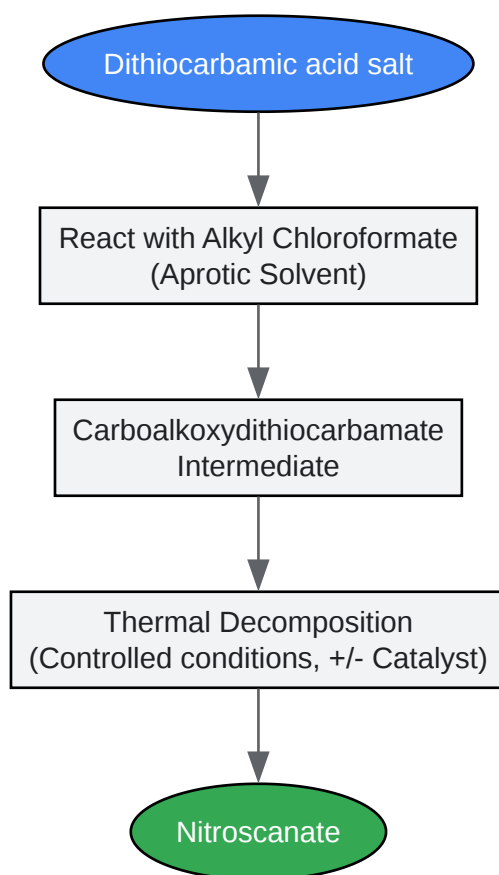
Caption: Proposed mechanism of action of **Nitroscanate**.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the synthesis, and in vitro and in vivo evaluation of **nitroscanate**.

Synthesis of Nitroscanate

While a specific detailed protocol for **nitroscanate** is not readily available in the public domain, a general multi-step chemical process is described. The synthesis involves the formation of an isothiocyanate functional group from a dithiocarbamic acid salt intermediate.



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Nitroscanate**.

In Vitro Efficacy: Measurement of Oxidative Phosphorylation Uncoupling

The uncoupling of oxidative phosphorylation can be assessed by measuring the oxygen consumption rate (OCR) in isolated parasite mitochondria. A Seahorse XFe96 analyzer is a common instrument for such measurements.

1. Isolation of Parasite Mitochondria:

- Collect adult parasites from a suitable host.
- Homogenize the parasites in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA).

- Perform differential centrifugation to pellet the mitochondria.
- Resuspend the mitochondrial pellet in a suitable assay buffer.

2. Seahorse XF Assay:

- Plate the isolated mitochondria onto a Seahorse XF culture plate.
- Prepare a cartridge with sequential injections of:
 - Port A: Substrates (e.g., pyruvate, malate) to initiate basal respiration.
 - Port B: ADP to stimulate ATP synthesis (State 3 respiration).
 - Port C: Oligomycin (ATP synthase inhibitor) to measure proton leak (State 4_o respiration).
 - Port D: A chemical uncoupler like FCCP as a positive control, and finally Rotenone/Antimycin A to inhibit the electron transport chain and measure non-mitochondrial respiration.
- To test **nitroscanate**, it would be added to assess its effect on the different respiratory states, particularly its ability to increase OCR in the absence of ADP, similar to the effect of FCCP.

In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT) in Dogs

The efficacy of **nitroscanate** against gastrointestinal nematodes can be determined using the FECRT.

1. Animal Selection and Acclimation:

- Select dogs with naturally or experimentally induced infections of the target parasites.
- Acclimate the animals to their housing and diet for at least 7 days.

2. Pre-treatment Sampling (Day 0):

- Collect individual fecal samples from each dog.
- Perform a quantitative fecal egg count (e.g., McMaster technique) to determine the baseline egg shedding (eggs per gram of feces - EPG).

3. Treatment Administration:

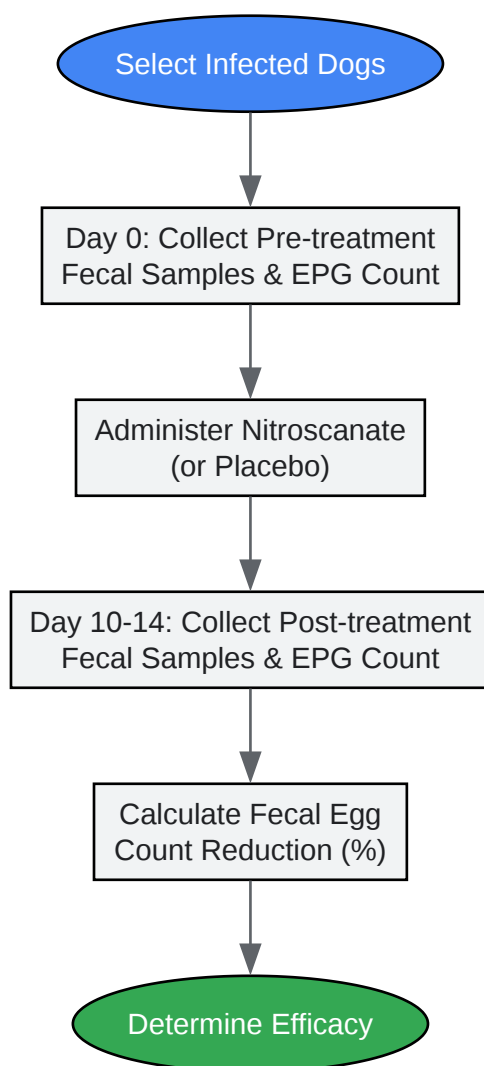
- Administer **nitroscanate** orally at the desired dosage (e.g., 50 mg/kg body weight). A control group should receive a placebo.

4. Post-treatment Sampling (Day 10-14):

- Collect individual fecal samples from each dog.
- Perform a quantitative fecal egg count on the post-treatment samples.

5. Efficacy Calculation:

- Calculate the percentage reduction in EPG for each treated animal or the treated group compared to the control group using the formula: $\text{Efficacy (\%)} = [1 - (\text{Mean EPG post-treatment} / \text{Mean EPG pre-treatment})] \times 100$



[Click to download full resolution via product page](#)

Caption: Workflow for a Fecal Egg Count Reduction Test.

Quantitative Data

Table 3: Efficacy of Nitroscanate Against Common Canine Parasites

Parasite	Dosage (mg/kg)	Efficacy (%)	Reference
Toxocara canis	50	>95	
Ancylostoma spp.	50	>95	
Uncinaria stenocephala	50	>95	
Dipylidium caninum	50	>95	
Taenia spp.	50	>95	
Echinococcus granulosus	50	>95	

Table 4: Pharmacokinetic Parameters of Nitroscanate in Dogs (Oral Administration)

Note: Detailed pharmacokinetic data for **nitroscanate** in dogs is not extensively published. The following are general observations.

Parameter	Observation	Reference
Absorption	Poorly absorbed from the gastrointestinal tract. Absorption is increased when administered with food.	
Time to Peak Plasma Concentration (Tmax)	Approximately 24 hours.	
Metabolism	The majority of the dose is not metabolized.	
Excretion	Primarily eliminated in the feces as the parent compound. A smaller portion is excreted in the urine.	

Table 5: Acute Toxicity of Nitroscanate

Species	Route of Administration	LD ₅₀ (mg/kg)	Reference
Rat	Oral	3177	

Conclusion

Nitroscanate is an effective anthelmintic with a well-characterized chemical structure and a proposed mechanism of action involving the uncoupling of oxidative phosphorylation in parasites. The experimental protocols outlined in this guide provide a framework for the synthesis, and in vitro and in vivo evaluation of **nitroscanate** and similar compounds. Further research is warranted to fully elucidate the molecular details of its mechanism of action and to optimize its pharmacokinetic profile for enhanced therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Investigation of pharmacokinetic interaction between ivermectin and praziquantel after oral administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nitroscanate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679008#nitroscanate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com